molecular formula C16H17NO3 B2414819 N-benzyl-2-(3-methoxyphenoxy)acetamide CAS No. 391221-87-7

N-benzyl-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2414819
CAS No.: 391221-87-7
M. Wt: 271.316
InChI Key: JTEWYVCIKLJERO-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methoxyphenoxy)acetamide is an organic compound with a molecular formula of C16H17NO3 It is characterized by the presence of a benzyl group, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-methoxyphenoxy)acetamide typically involves the reaction of benzylamine with 3-methoxyphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N-benzyl-2-(3-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-benzyl-2-(3-methoxyphenoxy)ethylamine.

    Substitution: Formation of derivatives with different substituents on the benzyl group.

Scientific Research Applications

N-benzyl-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-methylphenoxy)acetamide
  • N-benzyl-2-(3-hydroxyphenoxy)acetamide
  • N-benzyl-2-(3-chlorophenoxy)acetamide

Uniqueness

N-benzyl-2-(3-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-(3-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18)17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEWYVCIKLJERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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